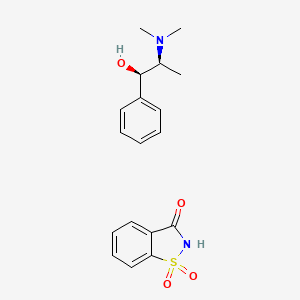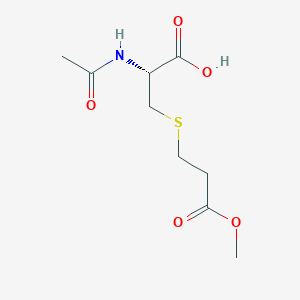
5'-O-Acetyl-2'-deoxy-3-methyl-3,4-dihydrocytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-Acetyl-2’-deoxy-3-methyl-3,4-dihydrocytidine is a synthetic nucleoside analog. Nucleosides are the building blocks of nucleic acids, which are essential for various biological processes. This compound is structurally related to cytidine, a naturally occurring nucleoside, but has been chemically modified to enhance its properties for specific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Acetyl-2’-deoxy-3-methyl-3,4-dihydrocytidine typically involves multiple steps, starting from readily available precursors. One common approach is the acetylation of 2’-deoxy-3-methyl-3,4-dihydrocytidine. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-Acetyl-2’-deoxy-3-methyl-3,4-dihydrocytidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
5’-O-Acetyl-2’-deoxy-3-methyl-3,4-dihydrocytidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA and RNA synthesis.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the production of nucleic acid-based therapeutics and diagnostics.
Wirkmechanismus
The mechanism of action of 5’-O-Acetyl-2’-deoxy-3-methyl-3,4-dihydrocytidine involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal function of DNA and RNA, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxycytidine: A naturally occurring nucleoside.
5-Methylcytidine: Another modified nucleoside with potential therapeutic applications.
3’-Deoxy-3’-fluorothymidine: A nucleoside analog used in antiviral therapy.
Uniqueness
5’-O-Acetyl-2’-deoxy-3-methyl-3,4-dihydrocytidine is unique due to its specific chemical modifications, which enhance its stability and biological activity. These modifications make it a valuable tool in research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
73392-05-9 |
|---|---|
Molekularformel |
C12H19N3O5 |
Molekulargewicht |
285.30 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(4-amino-3-methyl-2-oxo-4H-pyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H19N3O5/c1-7(16)19-6-9-8(17)5-11(20-9)15-4-3-10(13)14(2)12(15)18/h3-4,8-11,17H,5-6,13H2,1-2H3/t8-,9+,10?,11+/m0/s1 |
InChI-Schlüssel |
UVQSDXXNVPGHLG-FPTZPQHFSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(N(C2=O)C)N)O |
Kanonische SMILES |
CC(=O)OCC1C(CC(O1)N2C=CC(N(C2=O)C)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


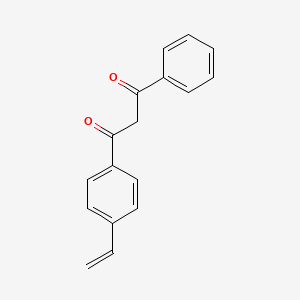
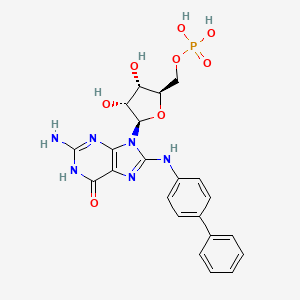

![N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14441320.png)
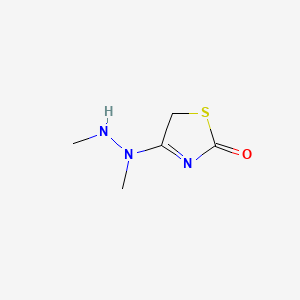
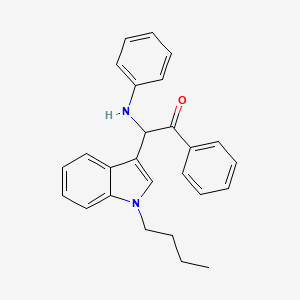
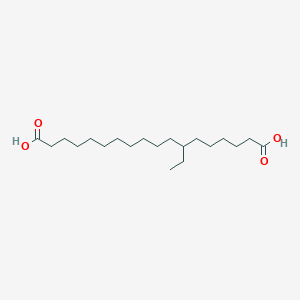


![1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene](/img/structure/B14441368.png)

